molecular formula C18H17FN6O B2669811 (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 1171493-12-1

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2669811
CAS No.: 1171493-12-1
M. Wt: 352.373
InChI Key: QAAAALRRZATGCK-UHFFFAOYSA-N
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Description

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic compound that features a pyrazole ring, a pyrimidine ring, a piperazine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves multi-step reactions. One common route includes the following steps:

    Formation of the pyrazole ring: Starting with a suitable hydrazine and a 1,3-dicarbonyl compound, the pyrazole ring is formed through cyclization.

    Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.

    Formation of the piperazine ring: The pyrimidine derivative is then reacted with ethylenediamine or a similar diamine to form the piperazine ring.

    Introduction of the fluorophenyl group: Finally, the piperazine derivative is reacted with a fluorobenzoyl chloride to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as amines or ethers.

Mechanism of Action

The mechanism of action of (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-15-4-2-14(3-5-15)18(26)24-10-8-23(9-11-24)16-12-17(21-13-20-16)25-7-1-6-22-25/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAAALRRZATGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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